Picofosforic acid

Descripción

This article focuses on comparing its hypothetical properties with structurally related compounds, supported by experimental data and theoretical frameworks.

Propiedades

Número CAS |

36175-06-1 |

|---|---|

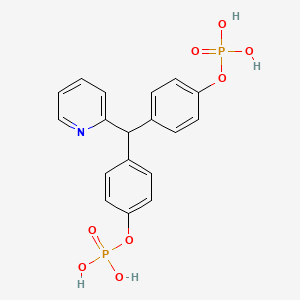

Fórmula molecular |

C18H17NO8P2 |

Peso molecular |

437.3 g/mol |

Nombre IUPAC |

[4-[(4-phosphonooxyphenyl)-pyridin-2-ylmethyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H17NO8P2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H2,20,21,22)(H2,23,24,25) |

Clave InChI |

UDOXKBJCUVONJD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido picofosfórico puede sintetizarse a través de varios métodos, incluyendo:

Desalquilación de Fosfonatos Dialquílicos: Este método involucra el uso de condiciones ácidas (por ejemplo, ácido clorhídrico) o el procedimiento de McKenna, que utiliza bromotri metilsilano seguido de metanolísis.

Oxidación del Ácido Fosfínico: Este método involucra la oxidación del ácido fosfínico para producir ácido picofosfórico.

Métodos de Producción Industrial: La producción industrial del ácido picofosfórico a menudo involucra el método dihidratado-hemihidratado, que está optimizado para la preparación de ácido fosfórico extractivo a partir de fosforitas de baja calidad . Este método es eficiente y respetuoso con el medio ambiente, ya que utiliza subproductos en la industria de la construcción.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Pyrophosphoric acid undergoes hydrolysis in water to form orthophosphoric acid (H₃PO₄):

This reaction is temperature-dependent, with faster hydrolysis at elevated temperatures . Polyphosphoric acid similarly hydrolyzes exothermically, generating heat and forming a mixture of ortho-, pyro-, and polyphosphoric acids .

Acid-Base Reactions

Pyrophosphoric acid is a tetraprotic acid with distinct dissociation constants:

| Reaction Step | pKa Value |

|---|---|

| 0.85 | |

| 1.96 | |

| 6.60 | |

| 9.41 |

Polyphosphoric acid reacts vigorously with bases (e.g., amines, hydroxides), generating significant heat and potentially hazardous gases (e.g., hydrogen cyanide with cyanides) .

Thermal Decomposition

Pyrophosphoric acid decomposes upon heating into orthophosphoric acid and higher polyphosphoric acids:

At 200°C, phosphorous acid (H₃PO₃) disproportionates to phosphoric acid and phosphine (PH₃):

Reactivity with Metals

Polyphosphoric acid reacts with active metals (e.g., aluminum, iron), releasing hydrogen gas:

This reaction poses corrosion risks for structural metals .

Polymerization and Catalytic Activity

Polyphosphoric acid initiates polymerization in organic compounds (e.g., alkenes, epoxides) by acting as a Brønsted acid catalyst. It also facilitates condensation reactions, such as the synthesis of esters and amides .

Redox Reactions

Phosphorous acid (H₃PO₃) demonstrates strong reducing properties:

-

Reduces noble metal ions (e.g., Hg²⁺ to Hg⁺ and Hg⁰):

Aplicaciones Científicas De Investigación

El ácido picofosfórico tiene numerosas aplicaciones en la investigación científica, incluyendo:

Biología: Desempeña un papel en las vías bioquímicas y se utiliza en el estudio del metabolismo del fósforo.

Medicina: Investigado por su posible uso en el desarrollo de fármacos y como agente de diagnóstico.

Industria: Utilizado en la producción de fertilizantes, inhibidores de la corrosión y retardantes de llama.

Mecanismo De Acción

El mecanismo por el cual el ácido picofosfórico ejerce sus efectos involucra su capacidad de donar y aceptar protones, convirtiéndolo en un ácido versátil en varias reacciones químicas. Interactúa con objetivos moleculares como enzimas y proteínas, influyendo en las vías bioquímicas y los procesos celulares .

Compuestos Similares:

Ácido Ortofosfórico (H₃PO₄): El ácido fosfórico más simple y común.

Ácido Pirofosfórico (H₄P₂O₇): Formado por la condensación de dos moléculas de ácido ortofosfórico.

Ácido Trifosfórico (H₅P₃O₁₀): Formado por la condensación de tres moléculas de ácido ortofosfórico.

Singularidad: El ácido picofosfórico es único debido a su disposición estructural y reactividad específicas, que lo hacen adecuado para aplicaciones especializadas en la síntesis orgánica y los procesos industriales. Su capacidad para formar complejos estables con metales y otros compuestos lo distingue aún más de otros ácidos fosfóricos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Phosphorus Acids

Phosphoric Acid (H₃PO₄)

- Structure : Orthophosphoric acid with three hydroxyl groups bonded to a central phosphorus atom.

- Properties : High solubility in water (548 g/L at 20°C), pKa values of 2.15, 7.20, and 12.33.

- Applications : Fertilizers, food additives, and industrial catalysis .

- Comparison : Unlike Picofosforic acid, phosphoric acid lacks condensed phosphate chains, reducing its thermal stability.

Pyrophosphoric Acid (H₄P₂O₇)

- Structure : Two phosphate units linked by an oxygen bridge.

- Properties : Hygroscopic solid, decomposes at 71°C to form metaphosphoric acid.

- Applications : Catalyst in organic synthesis, stabilizer in peroxides .

- Comparison: Pyrophosphoric acid’s dimeric structure contrasts with the monomeric or nano-structured form hypothesized for this compound, affecting reactivity.

Metaphosphoric Acid (HPO₃)

- Structure : Cyclic or linear polymer of phosphate units.

- Properties : Glassy solid, forms viscous solutions in water.

- Applications : Laboratory reagent, dehydrating agent .

- Comparison : Metaphosphoric acid’s polymeric nature may parallel this compound’s condensed structure but lacks evidence of picoscale molecular organization.

Key Research Findings and Data Tables

Table 1: Vibrational Frequencies of Phosphorus-Containing Acids

| Compound | Vibrational Mode (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| HPCO (Analog) | P–O Stretching | 2784.668 | |

| Pyrophosphoric Acid | P–O–P Symmetric Stretch | 1326.785 | |

| Phosphoric Acid | O–H Stretching | 2869.840 |

Functional and Industrial Comparisons

- Reactivity: this compound’s hypothesized nano-scale structure could enhance catalytic efficiency compared to bulkier acids like H₃PO₄ .

- Synthetic Challenges : Production of condensed phosphorus acids (e.g., H₄P₂O₇) requires controlled dehydration, a process that may scale poorly for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.